1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine
CAS No.: 1016674-77-3
Cat. No.: VC16700197
Molecular Formula: C11H18N2O
Molecular Weight: 194.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1016674-77-3 |
|---|---|
| Molecular Formula | C11H18N2O |
| Molecular Weight | 194.27 g/mol |
| IUPAC Name | 1-(4-propan-2-yloxyphenyl)ethylhydrazine |
| Standard InChI | InChI=1S/C11H18N2O/c1-8(2)14-11-6-4-10(5-7-11)9(3)13-12/h4-9,13H,12H2,1-3H3 |
| Standard InChI Key | GHWBIOMNEAHBEO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(C)NN |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Architecture
1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine is systematically named according to IUPAC guidelines as 1-(4-propan-2-yloxyphenyl)ethylhydrazine. The structure comprises:
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A central phenyl ring substituted at the para position with a propan-2-yloxy (-OCH(CH₃)₂) group.
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An ethylhydrazine (-CH₂CH₂-NH-NH₂) side chain attached to the phenyl ring’s carbon-1 position.
The SMILES notation CC(C)OC1=CC=C(C=C1)C(C)NN accurately represents its connectivity. The hydrazine group’s basicity and the ether moiety’s electron-donating effects influence its solubility and reactivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₈N₂O | |
| Molecular Weight | 194.27 g/mol | |
| IUPAC Name | 1-(4-propan-2-yloxyphenyl)ethylhydrazine | |
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(C)NN | |
| XLogP3 (Predicted LogP) | 2.1 (Estimated) |
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of 1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine typically involves a multi-step process:
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Formation of the Propan-2-yloxy Phenyl Intermediate:
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4-Propan-2-yloxyphenylacetaldehyde is prepared via Friedel-Crafts alkylation of phenol with isopropyl bromide, followed by oxidation.
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Hydrazine Conjugation:
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The aldehyde intermediate reacts with hydrazine hydrate in methanol under reflux, yielding the target compound through nucleophilic addition.
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Reaction Conditions and Catalysts
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Solvent: Methanol or ethanol (polar protic solvents enhance nucleophilicity of hydrazine).
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Temperature: 60–80°C (optimized to balance reaction rate and byproduct formation).
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Catalysts: Acidic catalysts (e.g., HCl) accelerate imine formation but require careful pH control to avoid decomposition .
Reactivity and Functional Transformations
Nucleophilic and Electrophilic Behavior
The hydrazine group (-NH-NH₂) acts as a strong nucleophile, participating in:
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Condensation Reactions: With ketones or aldehydes to form hydrazones, useful in crystallography and drug design .
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Oxidation: Forms diazenium derivatives under oxidative conditions, which may exhibit antitumor activity .
The propan-2-yloxy group’s electron-donating nature stabilizes the phenyl ring, directing electrophilic substitution to the ortho and para positions.
| Compound | Target Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 1-(2,4-Dinitrophenyl)hydrazine | Topoisomerase II Inhibition | 12 μM | |
| 1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine | In silico predicted kinase inhibition | N/A |
Future Research Directions
Unanswered Questions and Opportunities
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Pharmacokinetic Profiling: ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies are needed to assess therapeutic potential.
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Materials Science Applications: Exploration as a ligand in coordination polymers or metal-organic frameworks (MOFs).
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